molecular formula C18H16N2O B14482386 N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide CAS No. 63953-46-8

N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide

Cat. No.: B14482386
CAS No.: 63953-46-8
M. Wt: 276.3 g/mol
InChI Key: YNSANZQZCNXDTM-UHFFFAOYSA-N
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Description

N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is a complex organic compound that features a naphthalene ring substituted with methyl groups and a phenyl group attached to a nitrous amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide typically involves the reaction of 1,4-dimethylnaphthalene with nitrous acid in the presence of a phenylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1,4-dimethylnaphthalene and 2-naphthylamine share structural similarities.

    Phenyl derivatives: Compounds such as aniline and nitrosobenzene have related functional groups.

Uniqueness

N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is unique due to the combination of its naphthalene and phenyl groups with a nitrous amide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

63953-46-8

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(1,4-dimethylnaphthalen-2-yl)-N-phenylnitrous amide

InChI

InChI=1S/C18H16N2O/c1-13-12-18(14(2)17-11-7-6-10-16(13)17)20(19-21)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

YNSANZQZCNXDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)C)N(C3=CC=CC=C3)N=O

Origin of Product

United States

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